O-(2-Hydroxypropyl)-L-tyrosine

Description

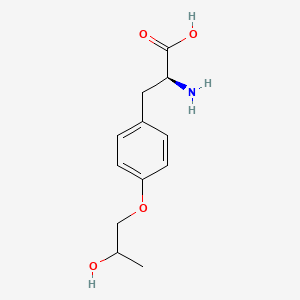

O-(2-Hydroxypropyl)-L-tyrosine is a synthetic tyrosine derivative characterized by a hydroxypropyl group (-CH₂CH(OH)CH₃) attached to the phenolic oxygen of L-tyrosine. This modification enhances its solubility and stability, making it valuable in biomedical research, particularly in drug delivery systems and protein conjugation.

Properties

CAS No. |

63245-23-8 |

|---|---|

Molecular Formula |

C12H17NO4 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(2-hydroxypropoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C12H17NO4/c1-8(14)7-17-10-4-2-9(3-5-10)6-11(13)12(15)16/h2-5,8,11,14H,6-7,13H2,1H3,(H,15,16)/t8?,11-/m0/s1 |

InChI Key |

WUPSLMCDZFQVGU-LYNSQETBSA-N |

Isomeric SMILES |

CC(COC1=CC=C(C=C1)C[C@@H](C(=O)O)N)O |

Canonical SMILES |

CC(COC1=CC=C(C=C1)CC(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxypropyl)-L-tyrosine typically involves the reaction of L-tyrosine with propylene oxide under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where L-tyrosine is reacted with propylene oxide. The process is carefully controlled to ensure consistent quality and yield. The product is then subjected to rigorous purification processes, including filtration, crystallization, and drying, to obtain the final compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: O-(2-Hydroxypropyl)-L-tyrosine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

O-(2-Hydroxypropyl)-L-tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Employed in the study of protein modifications and enzyme interactions.

Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of O-(2-Hydroxypropyl)-L-tyrosine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group enhances its solubility, allowing it to interact more effectively with proteins and enzymes. This interaction can modulate the activity of enzymes and alter the properties of proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, physicochemical properties, and applications of O-(2-Hydroxypropyl)-L-tyrosine and related compounds:

Notes:

- O-(2-18F-fluoroethyl)-L-tyrosine demonstrates superior utility in positron emission tomography (PET) due to its blood-brain barrier (BBB) permeability and tumor-specific uptake, unlike the hydroxypropyl variant, which lacks radiolabeling .

- 3-Methyl-L-tyrosine lacks detailed toxicological data, limiting its translational use compared to compounds with established safety profiles .

- O-Methyl-D-tyrosine exhibits environmental hazards (WGK 3), necessitating stricter handling protocols than the hydroxypropyl derivative .

Biomedical Imaging

- O-(2-18F-fluoroethyl)-L-tyrosine is clinically validated for monitoring glioblastoma treatment response via PET, showing higher sensitivity than MRI in detecting tumor recurrence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.